Sodium 2-amino-5-chlorobenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-amino-5-chlorobenzenesulphonate is a chemical compound with the molecular formula C6H5ClNNaO3S and a molar mass of 229.61657 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-amino-5-chlorobenzenesulphonate typically involves the sulfonation of 2-amino-5-chlorobenzene. This process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The final product is then purified through crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-amino-5-chlorobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonates.
Scientific Research Applications
Sodium 2-amino-5-chlorobenzenesulphonate is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Sodium 2-amino-5-chlorobenzenesulphonate involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. Additionally, it can participate in redox reactions, where it either gains or loses electrons .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-amino-5-bromobenzenesulphonate
- Sodium 2-amino-5-iodobenzenesulphonate
- Sodium 2-amino-5-fluorobenzenesulphonate
Uniqueness
Sodium 2-amino-5-chlorobenzenesulphonate is unique due to its specific chlorine substitution, which imparts distinct chemical properties compared to its bromine, iodine, and fluorine counterparts. This uniqueness makes it particularly useful in certain chemical reactions and applications .
Biological Activity
Sodium 2-amino-5-chlorobenzenesulphonate, also known as sodium 2-amino-5-chlorobenzenesulfonate or simply as a sulfonate derivative, has garnered attention in various biological studies due to its potential applications in pharmacology and biochemistry. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
- Chemical Formula : C₆H₅ClNNaO₃S
- Molecular Weight : 229.62 g/mol
- CAS Number : 130-11-4
This compound is characterized by its sulfonic acid group, which contributes to its solubility and reactivity in biological systems.
Antioxidant Activity
Recent studies have highlighted the compound's antioxidant properties. A study examined its ability to inhibit free radicals, suggesting that it may serve as an effective antioxidant agent. The compound was tested alongside various metal complexes, revealing significant differences in antioxidant capacity measured by IC50 values:
Compound | IC50 Value (µM) |
---|---|
Ascorbic Acid | 0.022 |
This compound | 0.124 |
Zn-complex | 0.186 |
Mn-complex | 0.316 |
Co-complex | 0.635 |
Cu-complex | 2.234 |
Ni-complex | 2.351 |
This data indicates that this compound exhibits a strong capacity for free radical scavenging, positioning it as a potential candidate for further research in antioxidant therapies .
Inhibition of Enzymatic Activity
In addition to its antioxidant properties, this compound has been investigated for its role as an inhibitor of specific enzymatic activities. Research has identified small benzene sulfonates, including this compound, as promising inhibitors of sphingomyelinase D (SMase D), which is implicated in the pathophysiology of Loxosceles spider envenomation.
The inhibition mechanism was studied using fluorimetric assays to measure hydrolytic activity on sphingomyelin substrates. The compound demonstrated significant inhibitory effects on SMase D, which is crucial for mitigating hemolytic and dermonecrotic effects associated with spider bites:
Inhibitor | Ki Value (µM) |
---|---|
This compound | 0.54 |
This suggests that this compound may have therapeutic potential in treating conditions related to venomous bites .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated. However, findings indicate limited effectiveness against bacterial and fungal growth at various concentrations tested:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | Not effective |
Escherichia coli | Not effective |
Candida albicans | Not effective |
These results suggest that while the compound possesses some biological activity, its antimicrobial properties may not be robust enough for therapeutic applications against common pathogens .
Case Studies and Applications
- Antioxidant Applications : A study focused on the synthesis of metal complexes derived from this compound demonstrated enhanced antioxidant activity compared to the ligand alone, indicating potential applications in developing antioxidant therapies.
- Venom Inhibition : The exploration of this compound as a SMase D inhibitor presents a novel approach to treating envenomation from Loxosceles spiders, highlighting its potential role in emergency medicine and toxicology.
- Pharmaceutical Development : Ongoing research into the compound's interactions with various biological targets suggests avenues for developing new pharmaceuticals aimed at conditions like osteoporosis and other diseases mediated by proteolytic enzymes .
Properties
CAS No. |
53685-26-0 |
---|---|
Molecular Formula |
C6H5ClNNaO3S |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
sodium;2-amino-5-chlorobenzenesulfonate |
InChI |
InChI=1S/C6H6ClNO3S.Na/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3H,8H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
YLAXWZLLLKPTRC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.